![molecular formula C10H22O2 B3431020 Decylene glycol CAS No. 87827-60-9](/img/structure/B3431020.png)
Decylene glycol
Overview
Description
Decylene glycol is a synthetic glycol that acts as a skin conditioner . It softens the skin and makes products easier to apply. It can also enhance the penetration of other ingredients . It is a short-chain 1,2-glycol and is primarily used in cosmetic products as a viscosity-increasing agent and as a conditioner for the skin, hair, and nails .
Synthesis Analysis
Decylene glycol is frequently produced commercially by catalytically oxidizing the corresponding alkene oxide or reducing the corresponding 2-hydroxy acid . The commercial production of other 1,2-glycols, including decylene glycol, is commonly synthesized via catalytic oxidation of the corresponding alkene oxide or reduction of the corresponding 2-hydroxy acid .
Molecular Structure Analysis
The molecular formula of Decylene glycol is C10H22O2 . Its structure contains two -OH groups, which gives it the chemical property of drawing many other positive ions to it .
Chemical Reactions Analysis
Decylene glycol has characteristics that can help a cosmetic’s preservation system. Its structure contains two -OH groups, which gives it the chemical property of drawing many other positive ions to it .
Physical And Chemical Properties Analysis
Decylene glycol has a molecular weight of 174.28 g/mol . It has a boiling point of 93-96°C and a melting point of 42-52°C . It is insoluble in water but soluble in alcohol .
Scientific Research Applications
Biodegradation and Environmental Impact
Decylene glycol, along with similar glycols such as ethylene glycol and polyethylene glycol, is significant in environmental research due to its biodegradation and impact on ecosystems. For instance, a study discussed the catabolism of ethylene glycol and polyethylene glycol by sewage bacteria, highlighting the environmental fate of these chemicals (Jones & Watson, 1976).
Industrial and Chemical Processes
Decylene glycol and related compounds find applications in various industrial and chemical processes. An innovative application was demonstrated where liquid range polyethylene glycols, akin to decylene glycol, were used as recyclable extractive media for selective separation of organic compounds, indicating the potential utility of decylene glycol in industrial separations (Varyani et al., 2015).
Medical and Biomedical Research
Decylene glycol's relatives, such as polyethylene glycols, have broad applications in medical and biomedical research. They have been used in drug delivery, wound healing, and tissue regeneration, suggesting potential research avenues for decylene glycol in similar applications (Hutanu et al., 2014).
Heat Transfer and Industrial Fluids
Research on glycols, including decylene glycol, often focuses on their role as heat transfer fluids. A study on water/propylene glycol-based nanofluids, for example, explored their use in enhancing heat transfer, which could be relevant for decylene glycol as well (Naik et al., 2013).
Synthesis and Chemical Modification
Decylene glycol can be involved in the synthesis and modification of drugs and chemicals. A study highlighted the use of polyethylene glycol for chemical modification, implying similar potential uses for decylene glycol (Yu, 2013).
Mechanism of Action
Safety and Hazards
According to the Cosmetic Ingredient Review (CIR), decylene glycol does not appear to be a significant acute toxicant, genotoxicant, carcinogen, or significant dermal irritant, sensitizer, or photosensitizer based on the safety test data that are currently available . It has a score of 1 on the Environmental Working Group (EWG’s) skin-deep scale, indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions .
Future Directions
The future of the decylene glycol market looks promising with opportunities in cosmetic and personal care applications . The global decylene glycol market is expected to grow with a CAGR of xx%-xx% from 2020 to 2025 . The major drivers for this market are increasing demand for decylene glycol in the cosmetic industry for treating bacteria prone problems, like acne or body odor, and its moisturizing property by forming a transient thin film on the skin surface .
properties
IUPAC Name |
(2R)-decane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315788 | |
Record name | (2R)-1,2-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decylene glycol | |
CAS RN |
87827-60-9 | |
Record name | (2R)-1,2-Decanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87827-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1,2-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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